2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is primarily used in scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride involves the inhibition of specific enzymes and pathways. For example, it inhibits collagen prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis and fibrosis . The compound interacts with molecular targets and pathways involved in these processes, leading to its pharmacological effects.
Comparison with Similar Compounds
2-Methyl-2-(pyrimidin-2-yl)propan-1-aminehydrochloride can be compared with other pyrimidine derivatives, such as:
2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol: This compound is used in the synthesis of spin-crossover molecular materials.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound is known for its antimicrobial and antiviral properties. The uniqueness of this compound lies in its specific applications in antifibrotic research and its ability to inhibit collagen prolyl-4-hydroxylase.
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
2-methyl-2-pyrimidin-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-8(2,6-9)7-10-4-3-5-11-7;/h3-5H,6,9H2,1-2H3;1H |
InChI Key |
LFUCPPQUOOPHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NC=CC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.